REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[N:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH2:21][CH2:20][CH:19]([C:22]#[N:23])[CH2:18][CH2:17]2)=[CH:12][CH:11]=1.CO>C1COCC1>[N:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH2:17][CH2:18][CH:19]([CH2:22][NH2:23])[CH2:20][CH2:21]2)=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
BH3-DMS
|
Quantity
|
1.089 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.83 mmol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N1CCC(CC1)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The white solid so obtained
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)N1CCC(CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |